molecular formula C8H10ClN3S B13918948 4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine

4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine

Cat. No.: B13918948
M. Wt: 215.70 g/mol
InChI Key: YDFFSHOGZAQBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It features a unique structure with a chlorine atom at the 4-position and a methylthio group at the 2-position, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-4-chloro-6-methylthiopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the desired pyrido[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the tetrahydropyrido ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biological interactions .

Properties

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C8H10ClN3S/c1-13-8-11-6(9)5-3-2-4-10-7(5)12-8/h2-4H2,1H3,(H,10,11,12)

InChI Key

YDFFSHOGZAQBBD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCCN2)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.